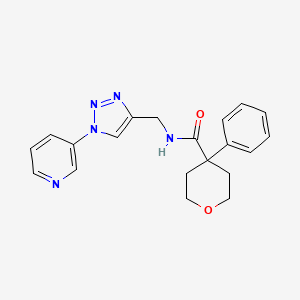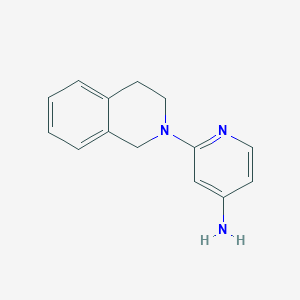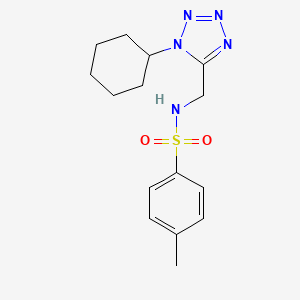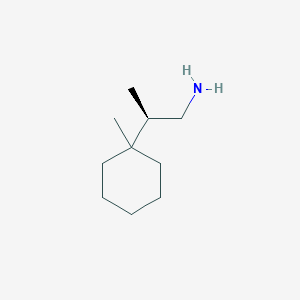![molecular formula C26H28N6O3 B3016896 2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291856-45-5](/img/no-structure.png)
2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C26H28N6O3 and its molecular weight is 472.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Compounds with triazole derivatives, including those similar to the specified chemical structure, have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Pharmacological Activities
Mahmoud, El‐Bordany, and Elsayed (2017) reported on the synthesis of pyrazolo[4,3-d]pyrimidines with expected chemical and pharmacological activities. These compounds were evaluated for antioxidant and anticancer activities, highlighting the potential of such structures in drug discovery (Mahmoud, El‐Bordany, & Elsayed, 2017).
Molecular Structure Investigations
Shawish et al. (2021) investigated the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. The study combined X-ray crystallography with Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties, showing the depth of structural analysis possible for such compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Anticonvulsant Agent Analysis
Severina et al. (2021) developed and validated an HPLC method for determining related substances in a novel anticonvulsant agent, highlighting the importance of analytical methods in the development and quality control of new pharmaceutical compounds. This research points to the broader application of such chemical structures in therapeutic agent development (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, & Georgiyants, 2021).
Antifungal and Antibacterial Activity
Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives and tested them against several microorganisms, demonstrating their potential in developing new antimicrobial agents (Sharma, Ghabbour, Khan, Torre, Albericio, & El‐Faham, 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, which is synthesized from 2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. The second intermediate is 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide, which is synthesized from 4-(4-methoxyphenyl)piperazine and bromoacetic acid. The two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one", "4-(4-methoxyphenyl)piperazine", "bromoacetic acid", "triethylamine", "phosphorus tribromide", "palladium acetate", "copper(II) acetate", "2-bromoacetyl chloride", "potassium carbonate", "N,N-dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Synthesis of 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one:", "Step 1: Dissolve 2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (1.0 g, 4.2 mmol) and triethylamine (1.2 mL, 8.4 mmol) in acetonitrile (20 mL) and cool the solution to 0°C.", "Step 2: Add phosphorus tribromide (1.2 mL, 12.6 mmol) dropwise to the solution and stir the reaction mixture at 0°C for 1 hour.", "Step 3: Quench the reaction by adding ice-cold water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain a yellow solid (1.2 g, 95%).", "Synthesis of 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide:", "Step 1: Dissolve 4-(4-methoxyphenyl)piperazine (1.0 g, 4.2 mmol) and potassium carbonate (1.5 g, 10.8 mmol) in N,N-dimethylformamide (20 mL) and stir the solution at room temperature for 30 minutes.", "Step 2: Add bromoacetic acid (1.2 g, 8.4 mmol) to the reaction mixture and stir the solution at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add ice-cold water (20 mL) to the solution.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain a yellow solid (1.4 g, 92%).", "Coupling of the two intermediates:", "Step 1: Dissolve 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (0.5 g, 1.5 mmol), 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide (0.6 g, 1.8 mmol), palladium acetate (0.05 g, 0.2 mmol), and copper(II) acetate (0.1 g, 0.4 mmol) in ethanol (10 mL) and stir the solution at 80°C for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solution through a pad of celite.", "Step 3: Concentrate the filtrate under reduced pressure and purify the product by column chromatography to obtain a white solid (0.6 g, 70%)." ] } | |
CAS番号 |
1291856-45-5 |
分子式 |
C26H28N6O3 |
分子量 |
472.549 |
IUPAC名 |
2-(4-ethylphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H28N6O3/c1-3-19-4-6-20(7-5-19)23-16-24-26(34)31(27-18-32(24)28-23)17-25(33)30-14-12-29(13-15-30)21-8-10-22(35-2)11-9-21/h4-11,16,18H,3,12-15,17H2,1-2H3 |
InChIキー |
UTBCHGXRXUNZMX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)

![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)


![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B3016822.png)
![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

